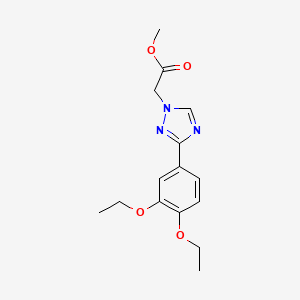![molecular formula C12H8IN3 B11787900 5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11787900.png)
5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles. These compounds are known for their diverse chemical properties and potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of iodine and phenyl groups in its structure imparts unique reactivity and properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1H-benzo[d][1,2,3]triazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-phenyl-2H-benzo[d][1,2,3]triazole, while oxidation with hydrogen peroxide can produce this compound-4-oxide.
Scientific Research Applications
5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole has several scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: The compound exhibits potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Materials Science: It is utilized in the design of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in the study of biological processes and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The triazole ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The iodine atom can also participate in halogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-benzo[d][1,2,3]triazole: Lacks the iodine substituent, resulting in different reactivity and properties.
5-Bromo-2-phenyl-2H-benzo[d][1,2,3]triazole: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior.
5-Chloro-2-phenyl-2H-benzo[d][1,2,3]triazole: Contains a chlorine atom, which affects its reactivity and applications.
Uniqueness
The presence of the iodine atom in 5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole imparts unique reactivity and properties, making it distinct from its halogenated counterparts
Properties
Molecular Formula |
C12H8IN3 |
|---|---|
Molecular Weight |
321.12 g/mol |
IUPAC Name |
5-iodo-2-phenylbenzotriazole |
InChI |
InChI=1S/C12H8IN3/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H |
InChI Key |
HTGLUPSVXPMLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



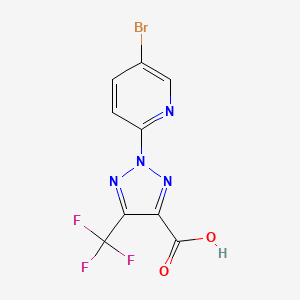

![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)
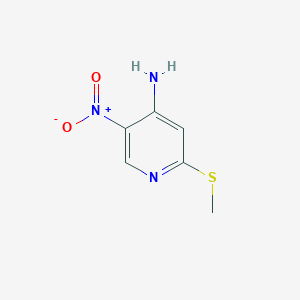
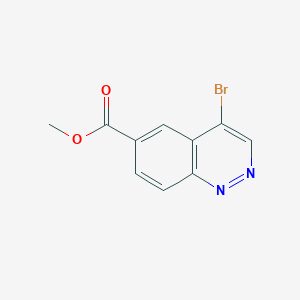
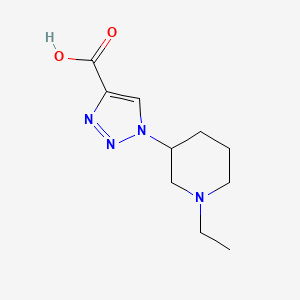
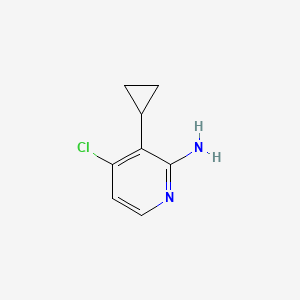

![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
